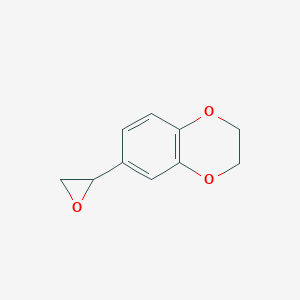

6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine

Overview

Description

Oxiranes, also known as epoxides, are three-membered cyclic ethers. They are characterized by an oxygen atom connected to two other atoms (usually carbon) to form a ring. The “6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine” is a complex organic compound that contains an oxirane ring .

Chemical Reactions Analysis

Oxiranes are highly reactive due to the strain in the three-membered ring. They can undergo reactions such as ring-opening reactions, which can be initiated by nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. These properties can be determined through experimental methods .Scientific Research Applications

Antibacterial and Enzyme Inhibitory Applications

Research has indicated that derivatives of 6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine, specifically N-Substituted benzodioxin-6-yl)benzenesulfonamide derivatives, exhibit potent antibacterial properties and moderate enzyme inhibitory activities. These derivatives were synthesized through a series of reactions and were structurally confirmed using spectral techniques. Their antibacterial potential and inhibitory activity against the lipoxygenase enzyme were assessed, indicating their potential as therapeutic agents for infections and certain inflammatory conditions (Abbasi et al., 2017). Another study further synthesized new sulfonamides with the benzodioxin ring, aiming to enhance their antibacterial potential and treat inflammatory ailments. These compounds showed significant inhibitory activity compared to the standard Ciprofloxacin, and some displayed decent inhibition against the lipoxygenase enzyme (Abbasi et al., 2017).

Antifungal and Antimicrobial Applications

Derivatives of this compound have also been studied for their antifungal and antimicrobial activities. One study synthesized various acetamide derivatives, which demonstrated suitable antibacterial and antifungal potential, especially one specific compound showing good antimicrobial potential with a low percentage of hemolytic activity (Abbasi et al., 2020). Another research synthesized N-alkyl/aralkyl derivatives, which exhibited biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis and displayed mild cytotoxicity (Abbasi et al., 2020).

Antidiabetic Applications

In the realm of diabetes treatment, certain derivatives of this compound have been synthesized and evaluated for their anti-diabetic potentials. These compounds showed weak to moderate activity against the α-glucosidase enzyme, indicating their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

6-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-8-9(12-4-3-11-8)5-7(1)10-6-13-10/h1-2,5,10H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBVEESOMHPIFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2467422.png)

![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2467424.png)

![6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2467427.png)

![3-(2-methoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2467430.png)

![(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2467437.png)

![4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2467438.png)

![1-benzyl-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2467440.png)

![5-Isopropyl-2-methyl-3-phenyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2467441.png)